

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline

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Compound of Interest

Compound Name: 7-(2-Chloroethyl)theophylline

CAS No.: 5878-61-5

Cat. No.: B172990

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline (CAS No: 5878-61-5) is a synthetic derivative of theophylline, a well-known methylxanthine.[1] The introduction of a reactive 2-chloroethyl group at the N7 position of the purine ring fundamentally alters its chemical utility, transforming it from a primary therapeutic agent into a versatile intermediate for chemical synthesis. While it retains the core pharmacological characteristics of the xanthine family—notably antagonism of adenosine receptors—its primary significance in modern research lies in its role as a key building block for the creation of more complex molecules, including the prodrug Fenethylamine.[2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, mechanism of action, and analytical methodologies, offering a consolidated resource for professionals in medicinal chemistry and drug development.

Introduction: A Tale of Two Moieties

Theophylline, the parent compound of **7-(2-Chloroethyl)theophylline**, has a long history in clinical medicine as a bronchodilator and respiratory stimulant.[3] Its mechanism is primarily

attributed to non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] The modification at the N7 position with a 2-chloroethyl group introduces a critical feature: a reactive electrophilic site. This alkyl halide moiety makes **7-(2-Chloroethyl)theophylline** a valuable precursor for creating a diverse library of N7-substituted xanthine derivatives through nucleophilic substitution reactions.[5]

This dual nature—a pharmacologically active xanthine core and a synthetically versatile chloroethyl side chain—defines the compound's role in pharmaceutical science. It serves as a molecular scaffold upon which further chemical complexity and targeted biological activity can be built.

Physicochemical and Structural Data

A comprehensive summary of the key chemical and physical properties of **7-(2-Chloroethyl)theophylline** is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

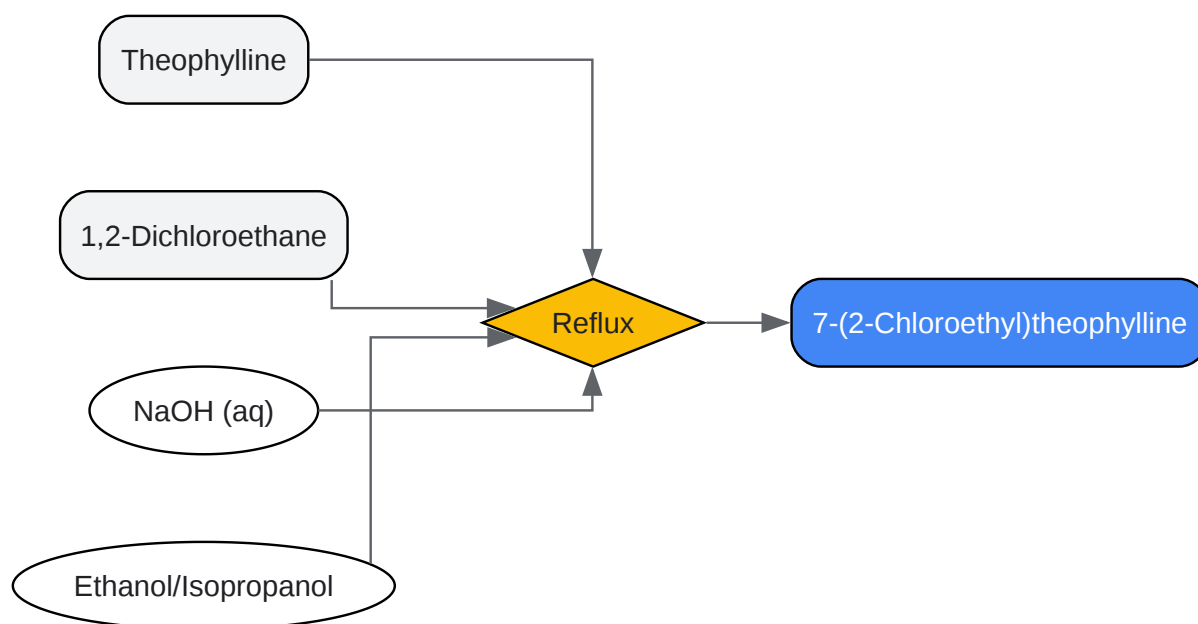
Property	Value	Source(s)
CAS Number	5878-61-5	[1][6]
Molecular Formula	C ₉ H ₁₁ ClN ₄ O ₂	[1]
Molecular Weight	242.66 g/mol	[1]
IUPAC Name	7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione	[7]
Synonyms	Benaphyllin, Eupnophile, 7-CET	[3][7]
Appearance	White to off-white crystalline powder	[8]
Melting Point	122-127 °C	[8]
Solubility	Soluble in DMSO; moderately soluble in ethanol.	[3]
SMILES	<chem>CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl</chem>	[7]
InChIKey	QCIARNIKNKKHFH-UHFFFAOYSA-N	[7]

Synthesis and Chemical Reactivity

The synthetic utility of **7-(2-Chloroethyl)theophylline** is predicated on the reactivity of its chloroethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.

General Synthesis Protocol

The most common and well-established method for synthesizing **7-(2-Chloroethyl)theophylline** is the N-alkylation of theophylline.[3][5]



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Caption: General synthetic scheme for **7-(2-Chloroethyl)theophylline**.

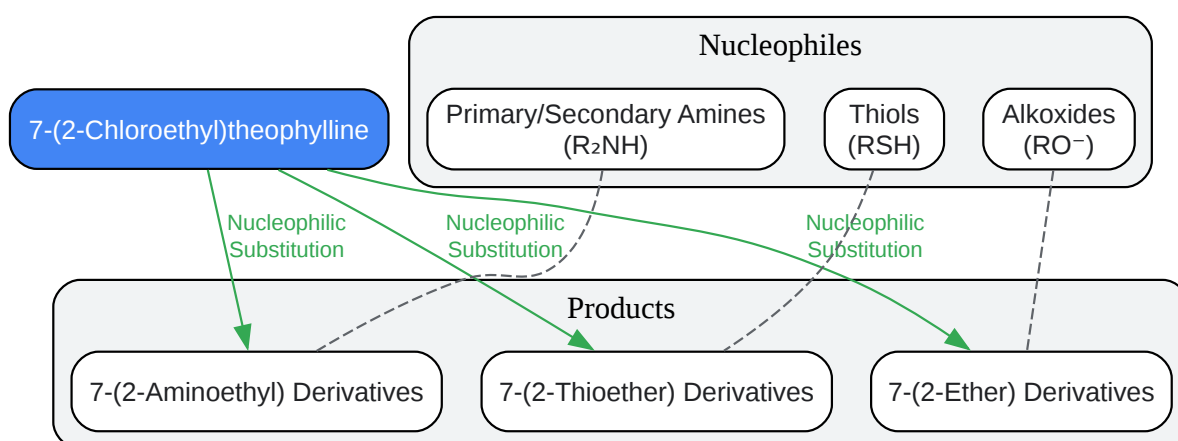
Detailed Experimental Protocol:

- Dissolution: Dissolve theophylline (1.0 eq) in a 2N aqueous solution of sodium hydroxide.[5]
- Addition of Reagents: To the stirred solution, add 1,2-dichloroethane (used as both reactant and solvent) and a phase-transfer catalyst such as tetrabutylammonium (TBA) bromide (approx. 0.1-0.2 eq).[5] The catalyst facilitates the reaction between the aqueous and organic phases.
- Reaction: Heat the biphasic mixture to reflux for approximately 2-4 hours, with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, carefully acidify the reaction mixture with a 10% hydrochloric acid solution to neutralize the excess base.[5]
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

- Purification: Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[5] Note: Yields of up to 88% have been reported for similar reactions.[5]

Key Chemical Reactions: A Gateway to Novel Derivatives

The chloroethyl moiety is the synthetic linchpin of the molecule. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of a wide array of 7-substituted theophylline derivatives.



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Caption: Nucleophilic substitution pathways of **7-(2-Chloroethyl)theophylline**.

- Reaction with Amines: This is arguably the most significant reaction, as it is the basis for the synthesis of Fenethylamine (Captagon).[2] In this reaction, the primary amine of amphetamine acts as the nucleophile, displacing the chloride to form the final product. This reaction can be generalized to a wide range of primary and secondary amines to produce a library of N-substituted derivatives.

- Reaction with Thiols: Thiolates are excellent nucleophiles and react readily with **7-(2-Chloroethyl)theophylline**. For example, reaction with thiophenol in the presence of a base yields the corresponding 7-(2-thioether) derivative.[5] This pathway can be used to introduce sulfur-containing moieties.

Pharmacology and Mechanism of Action

The pharmacological profile of **7-(2-Chloroethyl)theophylline** is inherited from its xanthine core. However, specific quantitative data on its receptor binding affinities are not widely available in peer-reviewed literature. Therefore, its mechanism is primarily inferred from the well-documented activities of its parent compound, theophylline.

Adenosine Receptor Antagonism

The primary mechanism of action for xanthines is the competitive, non-selective antagonism of adenosine receptors (A₁, A_{2A}, A_{2B}, and A₃).[4] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, xanthines exert a range of stimulatory and physiological effects.[4] It is reported that **7-(2-Chloroethyl)theophylline** interacts with A₁ and A₂ subtypes, which may modulate neurotransmitter release and influence various functions of the central nervous system.[3]

Comparative Adenosine Receptor Affinities (Theophylline):

Receptor Subtype	K _i (nM)	Species	Source
A ₁	13,000	Rat	[9]
A ₃	85,000	Rat	[9]

Note: This data is for the parent compound, theophylline. Specific K_i values for **7-(2-Chloroethyl)theophylline** are not readily available in the cited literature.

The structure-activity relationship (SAR) studies of 7-substituted theophylline derivatives indicate that the nature and size of the substituent at the N7 position can significantly influence potency and selectivity for adenosine receptor subtypes.[1][2] The 2-chloroethyl group, being relatively small and hydrophobic, likely maintains the non-selective antagonist profile of

theophylline, though its precise impact on binding affinity at each subtype has not been explicitly quantified in available literature.

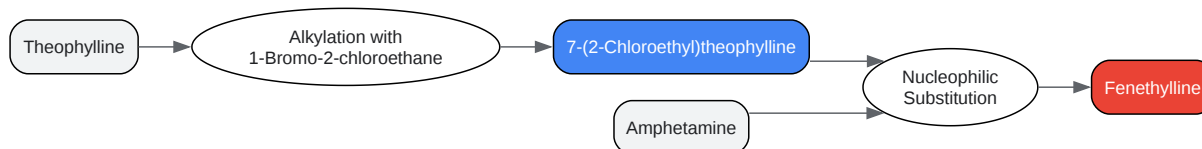
Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for degrading intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects such as smooth muscle relaxation (bronchodilation).[4] It is presumed that **7-(2-Chloroethyl)theophylline** retains this activity, contributing to its potential as a bronchodilator.[8]

Applications in Research and Development

Premier Synthetic Intermediate

The primary and most validated application of **7-(2-Chloroethyl)theophylline** is as a synthetic intermediate. Its role in the two-step synthesis of Fenethylline is a classic example.[2]



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Caption: Two-step synthesis of Fenethylline via **7-(2-Chloroethyl)theophylline**.

Investigational Therapeutic Applications

While not a therapeutic agent in its own right, its structural similarity to theophylline has led to its investigation in several areas, often as a scaffold for developing new therapeutic agents.

- **Respiratory Diseases:** Based on its theophylline backbone, it is considered a candidate for developing enhanced treatments for conditions like asthma and COPD.[8]

- **Anticancer Research:** Theophylline itself is a weak anticancer agent. However, research has shown that novel derivatives synthesized from theophylline scaffolds can exhibit significant cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer. [6][7] **7-(2-Chloroethyl)theophylline** serves as a starting point for creating such derivatives.
- **Anti-inflammatory Properties:** Theophylline is known to have immunomodulatory and anti-inflammatory effects.[10] Derivatives built upon the **7-(2-Chloroethyl)theophylline** core are being explored for novel anti-inflammatory applications.

Toxicology and Safety Profile

Specific, detailed toxicological studies for **7-(2-Chloroethyl)theophylline** are limited. The primary available information comes from its GHS classification.

- **GHS Hazard Statement:** H302: Harmful if swallowed.[7]
- **Hazard Class:** Acute Toxicity 4 (Oral).[7]

For a more comprehensive understanding, the toxicological profile of the parent compound, theophylline, is highly relevant. Theophylline has a narrow therapeutic window, and toxicity is a significant clinical concern.[11]

Manifestations of Theophylline Toxicity (Acute Overdose):

System	Symptoms	Source
Metabolic	Hypokalemia, hyperglycemia, hypercalcemia, metabolic acidosis	[11]
GI	Nausea, vomiting, abdominal pain	[11]
Cardio	Tachycardia, hypotension, arrhythmias	[11]
Neuro	Seizures	[11]

Given that **7-(2-Chloroethyl)theophylline** retains the core xanthine structure, it is prudent to assume a similar, and potentially modified, toxicity profile. The addition of the chloroethyl group, an alkylating agent, could theoretically introduce additional toxicological concerns, although this has not been explicitly documented in the available literature. Standard laboratory safety precautions, including the use of personal protective equipment, are mandatory when handling this compound.

Analytical Methodologies

The analysis of **7-(2-Chloroethyl)theophylline** is crucial for reaction monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

HPLC Method

A general reverse-phase (RP) HPLC method can be effectively used for the separation and quantification of **7-(2-Chloroethyl)theophylline**.^[9]

Example HPLC Protocol:

- Column: Newcrom R1 or a similar C18 column.^[9]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).^[9] A typical starting point could be a 20:80 (v/v) mixture of acetonitrile and buffered water.
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV detection at approximately 270-280 nm, which is the absorbance maximum for the purine ring.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. For biological matrices, a protein precipitation step followed by centrifugation and filtration of the supernatant is required.

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Key Parameters for LC-MS/MS:

- Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for xanthine derivatives.
- Mass Transitions: Specific precursor-to-product ion transitions would need to be determined for **7-(2-Chloroethyl)theophylline** and a suitable internal standard. For the parent ion ($[M+H]^+$), one would expect an m/z of approximately 243.06.
- LC Conditions: Similar to HPLC, but using MS-compatible mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.

Conclusion

7-(2-Chloroethyl)theophylline occupies a unique and critical position in medicinal chemistry. While it shares the pharmacological heritage of its parent, theophylline, its true value lies in the synthetic potential unlocked by the N7-chloroethyl group. This reactive handle transforms it into a versatile platform for the development of novel therapeutic agents, from prodrugs like Fenethylline to new investigational compounds targeting cancer and inflammatory diseases. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and analytical characterization is not just beneficial but essential for leveraging its full potential as a molecular scaffold for innovation.

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